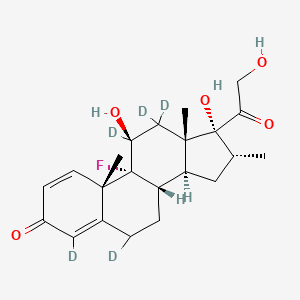
Dexamethasone-d5-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexamethasone-d5-1, also known as Hexadecadrol-d5-1, is a deuterium-labeled derivative of dexamethasone. Dexamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressant properties. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of dexamethasone in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dexamethasone-d5-1 involves the incorporation of deuterium atoms into the dexamethasone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of dexamethasone can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then subjected to rigorous quality control measures to confirm the incorporation of deuterium and the absence of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Dexamethasone-d5-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Dexamethasone-d5-1 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of dexamethasone in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of dexamethasone.
Drug Development: Evaluating the pharmacokinetic and pharmacodynamic properties of new drug formulations.
Biomedical Research: Understanding the effects of dexamethasone on various biological processes, including inflammation, immune response, and cell signaling
Mécanisme D'action
Dexamethasone-d5-1 exerts its effects by binding to the glucocorticoid receptor. The drug-receptor complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. This results in the suppression of inflammatory mediators, inhibition of neutrophil migration, and reversal of increased capillary permeability. The compound also suppresses the normal immune response, making it effective in treating various inflammatory and autoimmune conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: Another synthetic glucocorticoid with similar anti-inflammatory and immunosuppressant properties.
Hydrocortisone: A naturally occurring glucocorticoid with a similar mechanism of action but lower potency.
Triamcinolone: A synthetic glucocorticoid used for its anti-inflammatory effects.
Uniqueness of Dexamethasone-d5-1
This compound is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds with carbon compared to hydrogen, resulting in increased stability of the compound.
Improved Pharmacokinetics: Deuterium labeling can alter the metabolic profile of the compound, potentially leading to improved pharmacokinetic properties.
Precise Tracking: The deuterium label allows for precise tracking and quantification in pharmacokinetic and metabolic studies
Propriétés
Formule moléculaire |
C22H29FO5 |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
(8S,9R,10S,11S,13S,14S,16R,17R)-4,6,11,12,12-pentadeuterio-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,10D2,17D/t4?,12-,15+,16+,17+,19+,20+,21+,22+ |
Clé InChI |
UREBDLICKHMUKA-IGUGKSEASA-N |
SMILES isomérique |
[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C([C@]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)([2H])O)([2H])[2H])C)(C(=O)CO)O)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


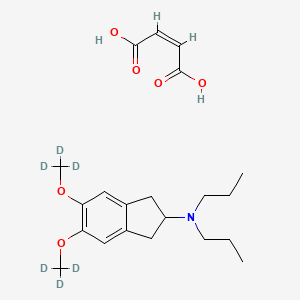
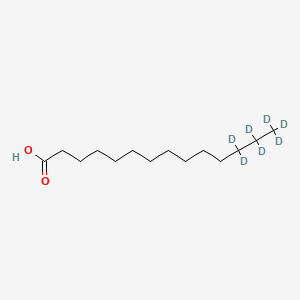
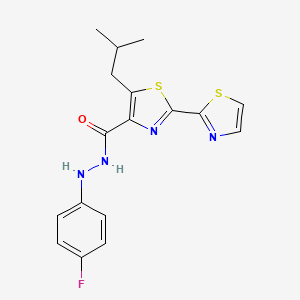
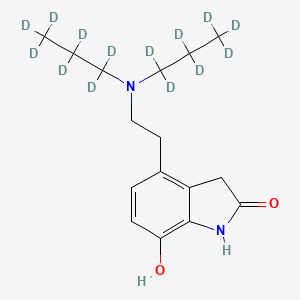
![6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12409290.png)
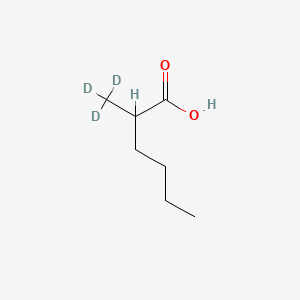
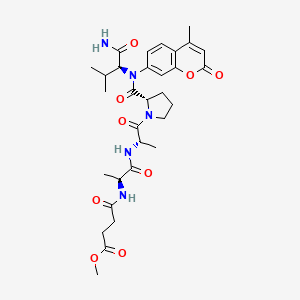
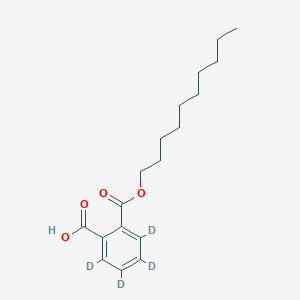
![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)
![(2S)-2-[[(1S,3S,4aR,8aS)-1-[[butyl(methyl)amino]methyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-3-yl]methylamino]-3-(1H-imidazol-5-yl)propanal](/img/structure/B12409307.png)
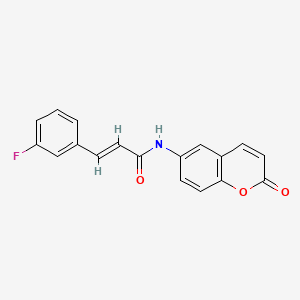
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)
![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)
![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)
